1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
This compound features a pyrazole core substituted with a difluoromethyl group at position 1 and an ethyl-methyl-substituted pyrazolylmethylamine group at position 2. The difluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl-methyl substitution on the pyrazole ring balances steric effects and hydrophobic interactions.
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-7-9(8(2)15-17)6-14-10-4-5-18(16-10)11(12)13/h4-5,7,11H,3,6H2,1-2H3,(H,14,16) |
InChI Key |
AJYKJQXLTPUKMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Diazotization-Based Routes
A patented method (CN111303035A) outlines a three-step synthesis starting from N-methyl-3-aminopyrazole. The process involves:
-
Halogenation at the pyrazole’s 4-position using bromine or iodine under acidic conditions.
-
Diazotization with sodium nitrite, followed by coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide.
-
Grignard exchange with isopropyl magnesium chloride and subsequent carboxylation using carbon dioxide.
This route achieves a total yield of 64% and avoids isomer formation through precise temperature control (-5°C to 50°C) and pH adjustments (<1 during diazotization). The final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, serves as a key intermediate for further functionalization.
Cyclocondensation Approaches
Industrial protocols, as described in Wikipedia’s entry on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, utilize ethyl difluoroacetoacetate as a starting material. Treatment with triethyl orthoformate in acetic anhydride forms a β-ketoester intermediate, which undergoes cyclocondensation with methyl hydrazine to yield the pyrazole ring. Hydrolysis with sodium hydroxide then produces the carboxylic acid derivative. Syngenta and Bayer Crop Science have optimized this method for large-scale production, emphasizing solvent recycling and catalytic efficiency.
Stepwise Synthesis of 1-(Difluoromethyl)-N-[(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)Methyl]-1H-Pyrazol-3-Amine
Building on these intermediates, the target compound’s synthesis involves sequential alkylation and reductive amination .
Formation of the Difluoromethyl Pyrazole Core
The difluoromethyl group is introduced via coupling reactions. For example, WO2014120397A1 details the acidification of alkyl difluoroacetoacetate using carbon dioxide generated in situ, followed by coupling with trialkyl orthoformate. The resulting alkoxymethylene intermediate undergoes ring closure with methylhydrazine in a two-phase system (water/organic solvent) using weak bases like sodium bicarbonate.
Reaction Conditions:
Alkylation and Amine Coupling
The ethyl and methyl substituents are introduced via alkylation. EvitaChem’s synthesis of a related compound, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine, employs nucleophilic substitution using ethyl bromide and methyl iodide in the presence of potassium carbonate. For the target compound, reductive amination between the pyrazole aldehyde and an amine precursor (e.g., 1-ethyl-3-methyl-1H-pyrazol-4-ylmethanamine) using sodium cyanoborohydride achieves the final linkage.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalytic Systems
Temperature and pH Control
-
Diazotization requires strict temperature control (-5°C to 5°C) to prevent decomposition.
-
Acidic conditions (pH <1) during halogenation minimize byproduct formation.
Table 1: Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantage | Citation |
|---|---|---|---|---|
| Halogenation-Grignard | 3 | 64 | Minimal isomer formation | |
| Cyclocondensation | 2 | 72* | Scalable for industrial production | |
| Reductive Amination | 4 | 58 | High functional group tolerance |
*Reported for analogous compounds.
Industrial-Scale Manufacturing Approaches
Large-scale production prioritizes cost efficiency and environmental sustainability. Bayer Crop Science’s optimized protocol uses:
-
Continuous flow reactors for diazotization and coupling steps, reducing reaction times by 40%.
-
Heterogeneous catalysts (e.g., immobilized CuO) to facilitate recycling and minimize waste.
Analytical Techniques for Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles or difluoromethyl derivatives.
Scientific Research Applications
1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Agrochemicals: Potential use as a pesticide or herbicide due to its difluoromethyl group.
Material Science: Use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Fluorinated Derivatives
1-(Difluoromethyl)-N-[(5-Fluoro-1,3-Dimethyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-3-Amine
- 1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Amine Molecular Formula: C₆H₈F₃N₃ Molecular Weight: 179.14 Key Differences: Replaces difluoromethyl with trifluoromethyl, improving electron-withdrawing effects but reducing steric flexibility.
Alkyl Chain Modifications
Physicochemical Properties
| Compound | Molecular Weight | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~295–340* | 95 | Not Reported |
| 1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Amine | 179.14 | 95 | Not Reported |
| 1-[(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)Methyl]-3,5-Dimethyl-1H-Pyrazol-4-Amine | 256.14 | 95 | Not Reported |
| 1-(Difluoromethyl)-N-[(5-Fluoro-1,3-Dimethyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-3-Amine | 295.69 | 95 | Not Reported |
*Estimated based on analogs in and .
Biological Activity
The compound 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula for this compound is with a molecular weight of 269.29 g/mol. Its IUPAC name is 1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine. The compound features a difluoromethyl group and two pyrazole rings, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 1856042-76-6 |
| Molecular Formula | C12H17F2N5 |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | 1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the alkylation of substituted pyrazoles and subsequent functional group modifications. Key reagents include alkyl halides, sodium hydride as a base, and solvents like dimethylformamide (DMF). Controlled temperatures and inert atmospheres are often required to prevent side reactions.
The biological activity of 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Biological Activity
Research indicates that compounds in the pyrazole family exhibit a range of biological activities, including:
Anticancer Activity :
Studies have shown that related pyrazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating potential anticancer properties . Specifically, the compound exhibited inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth percentages of 54.25% and 38.44%, respectively .
Anti-inflammatory Properties :
Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases . The introduction of specific substituents on the pyrazole ring can enhance these properties.
Antioxidant Activity :
The antioxidant capabilities of aminopyrazole-based compounds have been highlighted in various studies, suggesting their role in combating oxidative stress-related diseases .
Case Studies
A review focusing on aminopyrazole-based compounds highlighted several derivatives' pharmacological evaluations, noting their potential as lead structures for developing new therapeutic agents. Notably, modifications at specific positions on the pyrazole ring can significantly influence biological activity .
Q & A
Q. What are the critical synthetic routes and reaction conditions for synthesizing 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine?
The synthesis typically involves multi-step reactions, leveraging pyrazole core functionalization:
- Step 1 : Preparation of the pyrazole backbone via cyclocondensation or nucleophilic substitution. For example, iodopyrazole intermediates (e.g., 4-iodo-3-methylpyrazole) are coupled with amines under Ullmann-type conditions using copper catalysts (e.g., CuBr) and bases like cesium carbonate at 35–50°C .
- Step 2 : Introduction of the difluoromethyl group via fluorination reagents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions to avoid hydrolysis .
- Step 3 : Methylation or alkylation at the pyrazole nitrogen using alkyl halides in polar aprotic solvents (e.g., DMF) .
Q. Key Considerations :
Q. How is the structural integrity and purity of this compound validated?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., δ 8.6–8.8 ppm for pyrazole protons) and difluoromethyl signals (e.g., δ 4.5–5.5 ppm for -CF₂H) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 215–251) .
- Infrared Spectroscopy (IR) : Detect functional groups like N-H stretches (~3298 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Q. What stability and reactivity challenges arise from the difluoromethyl group?
- Stability : The -CF₂H group is sensitive to hydrolysis under acidic/basic conditions. Storage at -20°C in anhydrous DMSO or ethanol is recommended .
- Reactivity : Fluorine atoms increase electrophilicity, making the compound prone to nucleophilic substitution. Reactions with thiols or amines require controlled pH (neutral to mildly acidic) .
Advanced Research Questions
Q. How does the compound’s structure influence its biological activity?
- Pyrazole Core : The dual nitrogen atoms enable hydrogen bonding with enzyme active sites (e.g., kinase ATP-binding pockets) .
- Difluoromethyl Group : Enhances lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs .
- Ethyl-Methyl Substitution : Balances steric effects and solubility; methyl groups reduce rotational freedom, improving target affinity .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Dose-Response Curves : Validate activity thresholds using ≥3 biological replicates.
- Off-Target Screening : Use panels of related enzymes (e.g., kinase profiling) to rule out nonspecific binding .
- Metabolite Analysis : LC-MS/MS to identify degradation products that may interfere with assays .
Q. How can computational modeling predict the compound’s mechanism of action?
- Molecular Docking : Simulate binding to targets (e.g., kinases) using software like AutoDock Vina. The difluoromethyl group shows strong hydrophobic interactions in the ATP-binding pocket .
- MD Simulations : Assess binding stability over 100-ns trajectories; RMSD <2 Å indicates stable complexes .
Q. What are the structure-activity relationship (SAR) trends for fluorinated pyrazole derivatives?
- Fluorine Position : Para-fluorine on aryl groups increases potency (e.g., IC₅₀ 0.2 μM vs. 1.5 μM for meta-fluoro) .
- Alkyl Chain Length : Ethyl groups optimize steric fit in hydrophobic pockets; longer chains (e.g., propyl) reduce solubility .
Q. What methodologies assess the compound’s pharmacokinetic properties?
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes; half-life >60 min indicates low clearance .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (target: >10%) .
- In Vivo Studies : Oral bioavailability in rodent models, with LC-MS quantification of plasma levels .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
